ethyl 3-[(3-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a sulfamoyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(3-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves the reaction of 3-chlorobenzenesulfonamide with ethyl 3-oxo-1H-pyrazole-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(3-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1H-indole-2-carboxylate
Uniqueness
Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
CAS No. |
1095080-55-9 |
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Molecular Formula |
C12H12ClN3O4S |
Molecular Weight |
329.76 g/mol |
IUPAC Name |
ethyl 5-[(3-chlorophenyl)sulfamoyl]-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H12ClN3O4S/c1-2-20-12(17)10-7-11(15-14-10)21(18,19)16-9-5-3-4-8(13)6-9/h3-7,16H,2H2,1H3,(H,14,15) |
InChI Key |
AXAUQMMXJYPPOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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